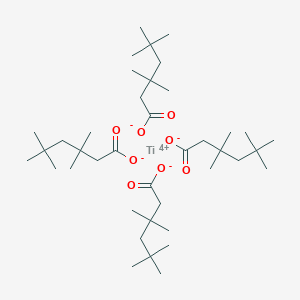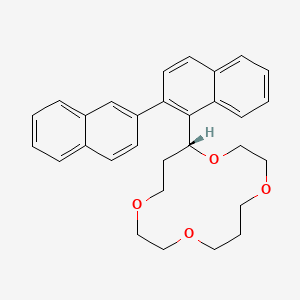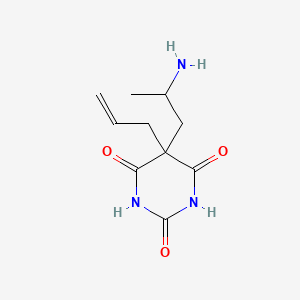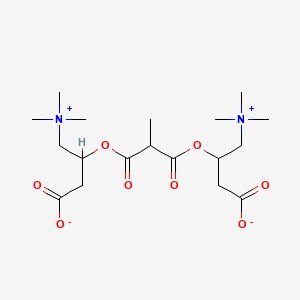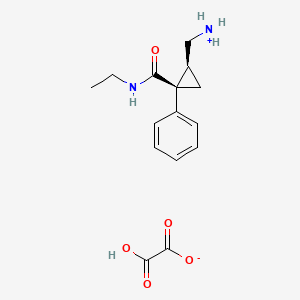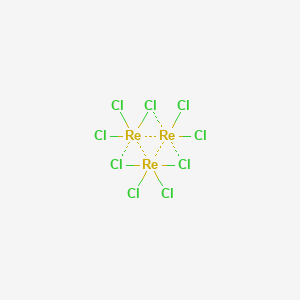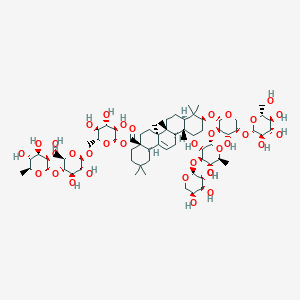
2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate is an organic compound with the molecular formula C13H22O2. It is also known by other names such as p-Menth-6-ene-2-methanol, acetate, and p-1-Menthene-6-carbinyl acetate . This compound is characterized by its unique structure, which includes a cyclohexene ring with various functional groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate typically involves the esterification of 2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)- with acetic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, reducing the need for batch processing .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release the active alcohol, which can then participate in various biochemical pathways. The cyclohexene ring structure allows for interactions with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, cis-: This compound has a similar cyclohexene structure but differs in the position and type of functional groups.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-: Another similar compound with a different stereochemistry.
Uniqueness
2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate is unique due to its specific functional groups and their positions on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
40882-89-1 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)methyl acetate |
InChI |
InChI=1S/C13H22O2/c1-9(2)12-6-5-10(3)13(7-12)8-15-11(4)14/h5,9,12-13H,6-8H2,1-4H3 |
Clé InChI |
UJOATSGMIACOJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1COC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


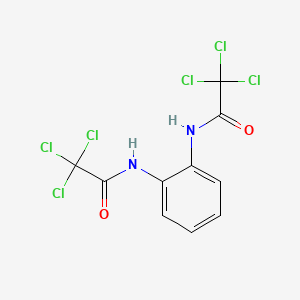

![Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester](/img/structure/B13734792.png)

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)
